15d-Prostaglandin A1

描述

15-Deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) is a cyclopentenone prostaglandin derived from prostaglandin D₂ (PGD₂) via non-enzymatic dehydration . It is a potent endogenous ligand for peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor regulating anti-inflammatory and metabolic pathways . 15d-PGJ₂ exhibits diverse biological roles, including:

- Anti-inflammatory effects: Suppresses neutrophil migration via nitric oxide (NO) pathways and reduces pro-inflammatory cytokine production .

- Neuroprotection: Mitigates neuronal loss and behavioral dysfunction in intracerebral hemorrhage by upregulating catalase and reducing oxidative stress .

- Autophagy modulation: Inhibits ischemia-induced neuronal autophagy, thereby protecting against cerebral reperfusion injury .

准备方法

Synthetic Routes and Reaction Conditions: 15d-Prostaglandin A1 can be synthesized through the non-enzymatic dehydration of Prostaglandin D2. This process involves the removal of water molecules, leading to the formation of a cyclopentenone ring structure. The reaction typically occurs under mild acidic conditions and can be facilitated by heat.

Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale synthesis of Prostaglandin D2, followed by its dehydration. The process is optimized to ensure high yield and purity, often employing advanced purification techniques such as chromatography.

化学反应分析

Types of Reactions: 15d-Prostaglandin A1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of more reactive species.

Reduction: The addition of hydrogen or the removal of oxygen, typically resulting in the formation of less reactive species.

Substitution: This reaction involves the replacement of one functional group with another, often altering the compound’s reactivity and biological activity.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with distinct biological activities and potential therapeutic applications.

科学研究应用

Chemistry and Biochemical Studies

15d-PGA1 serves as a model compound in chemical research to study the reactivity and stability of cyclopentenone structures. Its unique α,β-unsaturated ketone moiety allows for investigations into electrophilic reactions and interactions with biomolecules, providing insights into its mechanistic pathways in biological systems.

Biological Research

In biological contexts, 15d-PGA1 has been investigated for its role in cellular signaling pathways. It influences processes such as cell proliferation and apoptosis, particularly through its interaction with peroxisome proliferator-activated receptor-gamma (PPARγ) and other signaling molecules. This interaction has implications for understanding cell differentiation and survival mechanisms .

Medical Applications

15d-PGA1 has shown potential therapeutic effects in treating various conditions:

- Inflammatory Diseases : Its anti-inflammatory properties make it a candidate for developing treatments for conditions like arthritis and other inflammatory disorders.

- Neurodegenerative Disorders : Research indicates that 15d-PGA1 may protect against cognitive decline associated with Alzheimer's disease by modulating cholesterol metabolism and reducing amyloid-beta deposition, thereby improving cognitive functions in animal models .

- Cancer Therapy : Studies have highlighted its ability to induce apoptosis in cancer cells, including drug-resistant variants, through mechanisms involving NF-κB inhibition and caspase activation. This positions 15d-PGA1 as a potential agent in cancer therapeutics .

Industrial Applications

In the pharmaceutical industry, 15d-PGA1 is utilized in the development of anti-inflammatory drugs and other therapeutic products. Its biochemical properties enable the formulation of novel compounds aimed at enhancing drug efficacy while minimizing side effects.

Target Interactions

15d-PGA1 primarily targets:

- PPARγ : A nuclear receptor involved in regulating gene expression related to glucose and lipid metabolism.

- CRTH2 : A receptor expressed on T-helper type 2 cells that mediates allergic responses.

Biochemical Pathways

The compound is part of the arachidonate cascade, influencing various eicosanoid-mediated processes. It induces changes in cellular signaling that can lead to apoptosis or differentiation depending on the context .

Cellular Effects

Research has shown that 15d-PGA1 affects cellular functions by altering gene expression patterns, impacting metabolism, and inducing morphological changes in cells. For example, it has been observed to promote neuritogenesis in neuronal cells under specific conditions .

Case Study 1: Neuroprotection in Alzheimer's Disease

A study demonstrated that administration of 15d-PGA1 reduced amyloid-beta levels in APP/PS1 transgenic mice models of Alzheimer's disease. This effect was mediated through PPARγ activation and subsequent cholesterol efflux promotion, leading to improved cognitive outcomes .

Case Study 2: Anticancer Activity

In vitro studies revealed that 15d-PGA1 could induce apoptosis in doxorubicin-resistant ovarian cancer cells by inhibiting SIRT1 and HDAC pathways. This suggests its potential as a therapeutic agent against chemoresistant tumors .

Case Study 3: Inflammatory Response Modulation

Research indicated that treatment with 15d-PGA1 led to polarization of macrophages towards an anti-inflammatory phenotype during experimental peritonitis models. This highlights its role in resolving inflammation effectively .

作用机制

15d-Prostaglandin A1 exerts its effects through several mechanisms:

Molecular Targets: It binds to specific receptors on the cell surface, such as the peroxisome proliferator-activated receptor gamma (PPARγ), and modulates their activity.

Pathways Involved: It influences various intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway and the ubiquitin-proteasome pathway. These interactions lead to changes in gene expression, protein degradation, and cellular responses.

相似化合物的比较

Chemical Properties :

- CAS Number: Not explicitly stated in evidence, but structurally related to prostaglandin J₂ derivatives.

- Molecular Formula: C₂₀H₂₈O₃ (based on cyclopentenone prostaglandin structure).

- Key Functional Groups: α,β-unsaturated ketone (cyclopentenone), critical for covalent binding to cellular targets like PPAR-γ .

Comparison with Similar Prostaglandins

Structural and Functional Comparisons

Mechanistic Differences

- 15d-PGJ₂ vs. PGA₁ : While both exhibit anti-inflammatory properties, 15d-PGJ₂ acts via PPAR-γ to upregulate catalase and suppress NF-κB , whereas PGA₁’s anti-cancer effects are linked to apoptosis induction without a defined receptor .

- 15d-PGJ₂ vs. PGE₁: PGE₁ primarily activates EP receptors to modulate vascular tone and inflammation , whereas 15d-PGJ₂’s cyclopentenone structure allows covalent modification of cellular targets, enhancing its neuroprotective effects .

- 15d-PGJ₂ vs. 15-Methyl-PGF₂α : The latter is a synthetic analog used for obstetric applications (e.g., inducing labor) via FP receptor activation , contrasting with 15d-PGJ₂’s role in central nervous system protection .

生物活性

15d-Prostaglandin A1 (15d-PGA1) is a member of the prostaglandin family, which are bioactive lipid mediators involved in various physiological and pathological processes. This article explores the biological activity of 15d-PGA1, focusing on its mechanisms of action, therapeutic potential, and implications in various diseases.

15d-PGA1 is derived from linoleic acid through a series of enzymatic transformations. It exhibits a cyclopentenone structure that contributes to its biological activity. The compound primarily acts through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which regulates gene expression related to lipid metabolism, inflammation, and cell survival .

Key Mechanisms:

- PPARγ Activation: 15d-PGA1 activates PPARγ, leading to anti-inflammatory effects and modulation of metabolic processes .

- Inhibition of NF-κB: It inhibits nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), thereby reducing the expression of pro-inflammatory cytokines .

- Cholesterol Metabolism Regulation: Recent studies indicate that 15d-PGA1 may regulate cholesterol metabolism and lipid transport, which are crucial in neurodegenerative diseases like Alzheimer's .

Neuroprotective Effects

Research has shown that 15d-PGA1 can mitigate cognitive decline in models of Alzheimer's disease by reducing the levels of amyloid-beta (Aβ) peptides. This is achieved through PPARγ-mediated pathways that promote cholesterol efflux and inhibit Aβ production .

Table 1: Effects of 15d-PGA1 on Alzheimer's Disease Models

Anti-inflammatory Properties

15d-PGA1 has been identified as an anti-inflammatory agent in various contexts, including inflammatory bowel disease (IBD) and pain models. It reduces inflammation by inhibiting pro-inflammatory cytokines such as TNFα and IL-6 .

Table 2: Anti-inflammatory Effects of 15d-PGA1

Alzheimer’s Disease

In a study involving APP/PS1 transgenic mice, administration of 15d-PGA1 resulted in significant reductions in Aβ levels and improved cognitive performance. The study highlighted the compound's potential as a therapeutic agent for Alzheimer’s disease through its action on cholesterol metabolism and amyloid processing .

Inflammatory Bowel Disease

In murine models mimicking human IBD, 15d-PGA1 demonstrated efficacy in promoting the resolution of inflammation. The compound's ability to inhibit pro-inflammatory signaling pathways underscores its therapeutic potential in chronic inflammatory conditions .

常见问题

Basic Research Questions

Q. What established methods are recommended for detecting and quantifying 15d-PGJ2 in biological samples?

- Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Sample preparation should include lipid extraction techniques (e.g., solid-phase extraction) to isolate prostaglandins from complex matrices. Validation parameters (e.g., recovery rates, limit of detection) must adhere to guidelines for analytical rigor .

- Data Handling: Raw chromatographic data should be archived in supplementary materials, while processed data (e.g., concentration curves) should be included in the main text with error margins .

Q. What in vitro models are suitable for studying 15d-PGJ2's anti-inflammatory effects?

- Experimental Design: Use macrophage cell lines (e.g., RAW 264.7) or primary murine macrophages to assess NF-κB inhibition. Include controls for PPARγ activation (e.g., rosiglitazone) and PPARγ-independent pathways (e.g., IκB kinase assays). Dose-response curves (1–10 μM) are critical to differentiate mechanisms .

- Reproducibility: Detailed protocols for cell culture conditions, passage numbers, and solvent controls (e.g., DMSO concentrations) must be documented to enable replication .

Q. How can researchers ensure reproducibility in experiments involving 15d-PGJ2?

- Best Practices:

- Standardize batch-to-batch compound verification via NMR and HPLC.

- Include positive/negative controls in all assays (e.g., COX-2 inhibitors for inflammation studies).

- Publish raw data and statistical code in open-access repositories .

Advanced Research Questions

Q. How can contradictory findings regarding PPARγ-dependent vs. independent mechanisms of 15d-PGJ2 be resolved?

- Analytical Framework:

Genetic Models: Use PPARγ-knockout mice or siRNA-mediated PPARγ silencing to isolate pathway contributions.

Biochemical Assays: Perform cysteine residue alkylation assays to confirm direct NF-κB subunit modification .

Multi-Omics Integration: Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to identify overlapping and distinct targets .

- Data Interpretation: Apply Bayesian statistics to weigh evidence for each mechanism, accounting for experimental variability .

Q. What experimental strategies are recommended for studying 15d-PGJ2's role in autophagy?

- Model Systems: Use cerebral ischemia-reperfusion injury models (e.g., middle cerebral artery occlusion in rodents) with biomarkers like LC3-II/LC3-I ratios and p62 degradation .

- Methodological Pitfalls: Avoid overreliance on single autophagy markers; confirm findings with transmission electron microscopy for autophagosome visualization .

Q. How should researchers design studies to investigate combined signaling pathways affected by 15d-PGJ2?

- Multidisciplinary Approach:

- Pharmacological Synergy: Test 15d-PGJ2 with inhibitors of PI3K/Akt/mTOR to explore crosstalk between inflammation and autophagy.

- Temporal Analysis: Use time-lapse imaging or sequential sampling to map pathway activation dynamics .

- Statistical Considerations: Power analysis must account for multiple comparisons; apply false discovery rate (FDR) corrections .

Q. Data Contradiction and Analysis

Q. How should researchers address discrepancies in 15d-PGJ2's efficacy across different disease models?

- Root-Cause Analysis:

- Species-Specific Effects: Compare murine vs. human cell responses using induced pluripotent stem cell (iPSC)-derived macrophages.

- Microenvironment Factors: Profile tissue-specific lipid metabolites that may compete with 15d-PGJ2 for receptor binding .

- Reporting Standards: Clearly define "efficacy" metrics (e.g., IC50, maximal inhibition) and contextualize results within model limitations .

Q. Future Research Directions

Q. What unresolved questions warrant further investigation into 15d-PGJ2's therapeutic potential?

- Priority Areas:

属性

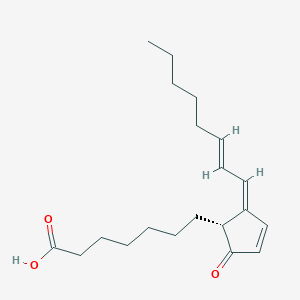

IUPAC Name |

7-[(1R,2Z)-2-[(E)-oct-2-enylidene]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-9-12-17-15-16-19(21)18(17)13-10-7-8-11-14-20(22)23/h6,9,12,15-16,18H,2-5,7-8,10-11,13-14H2,1H3,(H,22,23)/b9-6+,17-12-/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOCIRJMPUHXRM-YUJGFSRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=C1C=CC(=O)C1CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C\1/C=CC(=O)[C@@H]1CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。